molecular formula C21H31ClN2O2 B11390964 2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone

2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone

Cat. No.: B11390964
M. Wt: 378.9 g/mol
InChI Key: TUYWKLONJHOPIL-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone is a complex organic compound with a unique structure that combines a chlorinated phenoxy group with a piperidine and pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to form 4-chloro-3,5-dimethylphenol.

    Etherification: The chlorinated phenol is then reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Formation of the Piperidine Intermediate: The piperidine moiety is synthesized separately through a series of reactions involving the alkylation of piperidine with a suitable alkyl halide.

    Coupling Reaction: The phenoxy intermediate is then coupled with the piperidine intermediate under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid: Shares the chlorinated phenoxy group but differs in the rest of the structure.

    N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline: Contains a similar phenoxy group but with different substituents.

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone is unique due to its combination of a chlorinated phenoxy group with both piperidine and pyrrolidine moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H31ClN2O2

Molecular Weight

378.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-1-[2-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C21H31ClN2O2/c1-16-13-19(14-17(2)21(16)22)26-15-20(25)24-11-4-3-7-18(24)8-12-23-9-5-6-10-23/h13-14,18H,3-12,15H2,1-2H3

InChI Key

TUYWKLONJHOPIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCCCC2CCN3CCCC3

Origin of Product

United States

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